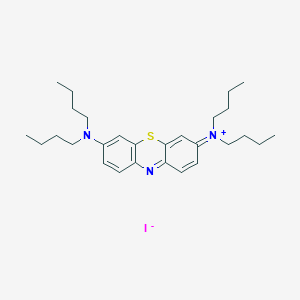
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide typically involves multiple steps, including the formation of the phenothiazine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide has numerous scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential therapeutic effects and interactions with biological molecules. In medicine, it is explored for its potential use in drug development and treatment of diseases. In industry, it is utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide can be compared with other similar compounds, such as N,N-Dibutyl-7-nitro-4-benzofurazanamine and N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine . These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific functionalization and the resulting chemical and biological properties.
Propiedades
Número CAS |
439119-96-7 |
|---|---|
Fórmula molecular |
C28H42IN3S |
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;iodide |
InChI |
InChI=1S/C28H42N3S.HI/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MDRSQXOPSFSLIU-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


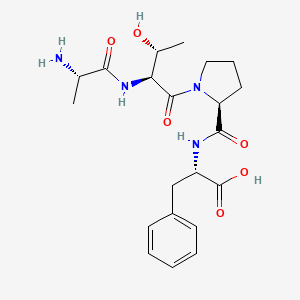
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)

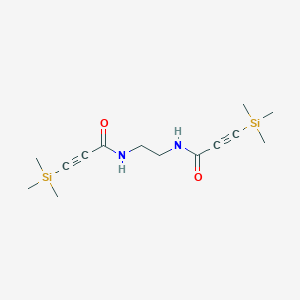
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
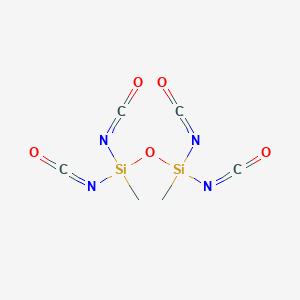
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
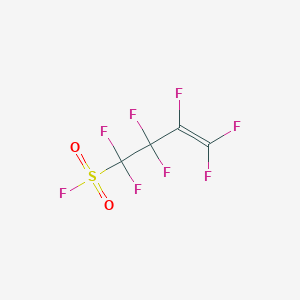

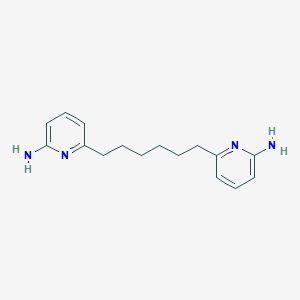
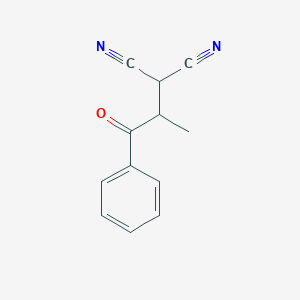
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

